L-817,818

Beschreibung

Systematic Nomenclature and Synonyms

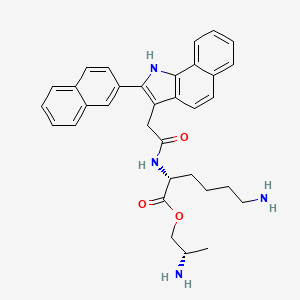

L-817,818 is formally designated by its IUPAC name: N²-[[2-(2-naphthalenyl)-1H-benz[g]indol-3-yl]acetyl-D-lysine (2S*)-2-aminopropyl ester. This name reflects its complex structure, which includes a benz[g]indole core, a lysine residue, and a stereospecific aminopropyl ester group.

Common synonyms include:

Molecular Formula and Weight

The molecular formula of this compound is C₃₃H₃₆N₄O₃ , with a molecular weight of 536.67 g/mol . This composition is consistent with its design as a small-molecule agonist, optimized for receptor binding through a balance of hydrophobic and polar functional groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₆N₄O₃ | |

| Molecular Weight | 536.67 g/mol | |

| CAS Number | 217480-27-8 | |

| PubChem ID | 9937014 |

Stereochemical Configuration and Isomerism

This compound exhibits strict stereochemical control, critical for its receptor selectivity. Key features include:

- (2S)-2-aminopropyl ester : The aminopropyl group is configured in the S-enantiomer, ensuring proper spatial orientation for receptor interaction.

- (2R)-6-amino configuration : The lysine residue adopts an R-configuration at the 2-position, contributing to the compound’s biological activity.

The compound’s stereochemistry is stabilized by its rigid benz[g]indole scaffold, which restricts rotational freedom and enhances receptor affinity.

Crystallographic and Spectroscopic Validation

While direct crystallographic data for this compound is unavailable in public repositories, its structure has been validated through:

- Computational modeling : The benz[g]indole core and lysine-aminopropyl ester linkage are consistent with combinatorial chemistry strategies used to design somatostatin receptor agonists.

- Spectroscopic analysis :

- Nuclear Magnetic Resonance (NMR) : Although specific spectra are not publicly disclosed, the compound’s aromatic protons (e.g., naphthalene and indole regions) and amide groups would exhibit distinct chemical shifts.

- Mass Spectrometry (MS) : The molecular ion peak at m/z 536.67 (C₃₃H₃₆N₄O₃) confirms its molecular weight and formula.

| Spectroscopic Technique | Key Observations (Predicted) | Validation Purpose |

|---|---|---|

| ¹H NMR | Aromatic signals (δ 7.0–8.5 ppm), amide protons (δ 6.5–7.5 ppm) | Structural confirmation |

| MS | [M+H]⁺ peak at m/z 537.24 | Molecular weight validation |

Structural analogs of this compound, such as L-803,087 (sst4 agonist), share similar validation approaches, reinforcing the methodology’s reliability.

Eigenschaften

IUPAC Name |

[(2S)-2-aminopropyl] (2R)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRGDRCCNEGBS-KCWXNJEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC(=O)[C@@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-817,818 typically involves multiple steps, starting with the preparation of the naphthalenyl-benzindole core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves esterification with the aminopropyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

L-817,818 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

L-817,818 is a somatostatin receptor 5 (sst5) agonist that has various scientific research applications, particularly in the study and treatment of retinal ganglion cells and pancreatic islets . Somatostatin receptors, including sst5, are G-protein-coupled receptors that regulate multiple physiological functions .

Retinal Ganglion Cells (RGCs)

- Protection Against Glaucoma: this compound has demonstrated neuroprotective effects on retinal ganglion cells (RGCs) in experimental glaucoma . Intraperitoneal administration of this compound significantly reduced RGC loss and decreased the number of apoptotic RGCs in rats with elevated intraocular pressure, suggesting it can attenuate RGC apoptosis .

- Mechanism of Action: The neuroprotective effects of this compound are mediated by several mechanisms :

- Regulation of Bcl-2/Bax balance, which are anti-apoptotic and pro-apoptotic proteins, respectively.

- Reduction of oxidative stress by decreasing the concentrations of reactive oxygen species and malondialdehyde.

- Improvement of mitochondrial respiratory chain complex (MRCC) functions.

- Modulation of Outward K+ Currents: this compound modulates outward potassium currents in rat retinal ganglion cells . Specifically, it reduces 4-aminopyridine and glybenclamide-sensitive current components by activating the intracellular phospholipase C/protein kinase C signaling pathway . This modulation affects RGC excitability .

Pancreatic Islets

- Insulin and Glucagon Secretion: this compound affects insulin and glucagon secretion in pancreatic islets . It inhibits growth hormone release from rat pituitary cells and insulin release from mouse pancreatic islets in vitro .

- Somatostatin Receptor Subtypes: Somatostatin inhibits insulin and glucagon secretion via receptor subtypes . this compound inhibits glucose-stimulated insulin secretion in islets from wild-type and somatostatin receptor 2 knockout mice .

Tumor Targeting

Somatostatin analogs are used in vivo for targeting somatostatin receptors in tumors . Potent sst5 agonists like this compound, however, do not induce sst5 internalization under conditions where other analogs do .

Data Table

| Application | Description | Mechanism | Outcome |

|---|---|---|---|

| Glaucoma Neuroprotection | Reduces RGC loss in experimental glaucoma | Regulates Bcl-2/Bax balance, reduces oxidative stress, and improves mitochondrial function | Attenuates RGC apoptosis, provides neuroprotective roles for RGCs |

| Modulation of K+ Currents | Reduces outward K+ currents in rat retinal ganglion cells | Stimulates intracellular phospholipase C/protein kinase C signaling pathway | Regulates RGC excitability |

| Insulin and Glucagon Secretion | Inhibits insulin and glucagon secretion in pancreatic islets | Activation of somatostatin receptor subtypes | Modulates hormone release |

Case Studies

While the search results do not provide specific, detailed case studies, they do offer insights into experimental findings:

- Experimental Glaucoma in Rats: Intraperitoneal administration of this compound in rats with elevated intraocular pressure (COH) resulted in a significant reduction in RGC loss and decreased the number of TUNEL-positive RGCs . This suggests that this compound can attenuate RGC apoptosis in glaucoma . The study also found that this compound administration downregulated the expression of apoptosis-related proteins caspase-9 and caspase-3 in COH retinas .

- Pancreatic Islet Studies: In vitro studies using pancreatic islets from somatostatin receptor 2 knockout mice showed that this compound inhibited glucose-stimulated insulin secretion . This indicates that this compound's action on insulin secretion is not dependent on the somatostatin receptor 2 .

Wirkmechanismus

The mechanism of action of L-817,818 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

cAMP Inhibition

This compound inhibits forskolin-stimulated cAMP accumulation in SSTR5-expressing cells (EC50 = 1.2 nM) but shows weak antagonism by SST2 antagonists (e.g., D-Tyr8-CYN 154806), unlike SRIF-14 or BIM 23027 .

Receptor Internalization

Therapeutic and Mechanistic Differences

- Insulin/Glucagon Modulation: this compound inhibits insulin secretion via SSTR5 in pancreatic islets, while SSTR2 agonists (e.g., L-779,976) target glucagon .

Limitations and Cross-Reactivity

Biologische Aktivität

L-817,818 is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). This compound has garnered attention in various research studies due to its significant biological activities, particularly in neuroprotection and endocrine regulation. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exerts its effects primarily through the activation of sst5 receptors, which are G-protein coupled receptors involved in numerous physiological processes. The compound has demonstrated the ability to modulate neuronal functions and regulate hormone secretion.

-

Neuroprotective Effects :

- In a study involving experimental glaucoma, this compound administration significantly reduced retinal ganglion cell (RGC) loss by decreasing apoptosis. It achieved this by regulating the balance between anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins and reducing oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) .

- The compound also improved mitochondrial function by enhancing the activities of mitochondrial respiratory chain complexes .

- Endocrine Regulation :

Pharmacological Characterization

The pharmacological profile of this compound includes its binding affinity to various somatostatin receptor subtypes. The following table summarizes the Ki values for this compound against different receptors:

| Receptor Subtype | Ki Value (nM) |

|---|---|

| sst5 | 0.4 |

| sst1 | 3.3 |

| sst2 | 52 |

| sst3 | 64 |

| sst4 | 82 |

This data indicates that this compound has a significantly higher affinity for sst5 compared to other subtypes, making it a selective agonist for this receptor .

Study on Retinal Ganglion Cells

A pivotal study demonstrated that this compound significantly reduced RGC apoptosis in a model of elevated intraocular pressure (IOP). The results indicated:

- A decrease in TUNEL-positive RGCs.

- Downregulation of apoptosis-related proteins caspase-9 and caspase-3.

- Restoration of Bcl-2/Bax protein levels towards normal .

Study on Insulin Secretion

In another study focusing on pancreatic islets from both wild-type and somatostatin receptor 2 knockout mice, this compound inhibited glucose-stimulated insulin release effectively in both groups. This suggests that while SSTR2 plays a role in glucagon regulation, insulin secretion is primarily mediated through SSTR5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.